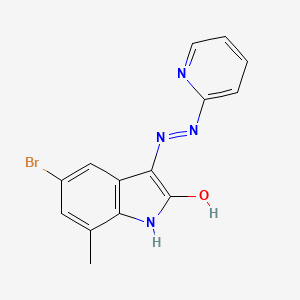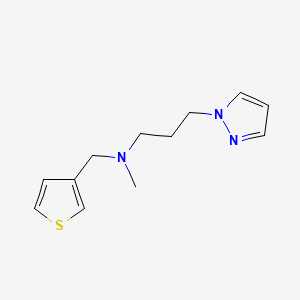![molecular formula C15H12N4 B3871906 N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine](/img/structure/B3871906.png)
N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine
Übersicht
Beschreibung
N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine is a nitrogen-containing heterocyclic compound This compound is characterized by the presence of both pyridine and quinoline rings, which are linked through an imine (Schiff base) functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine typically involves the condensation of 4-pyridinecarboxaldehyde with 8-aminoquinoline. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction may be catalyzed by acids or bases to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial agent.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The imine group can also undergo hydrolysis, releasing the parent amine and aldehyde, which may have their own biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar coordination chemistry.
Quinolinyl-pyrazoles: These compounds contain the quinoline ring and have been studied for their pharmacological properties.
8-Aminoquinoline derivatives: These compounds are structurally related and have been explored for their antimalarial activity.
Uniqueness
N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine is unique due to its combination of pyridine and quinoline rings linked by an imine group
Eigenschaften
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-3-13-4-2-8-17-15(13)14(5-1)19-18-11-12-6-9-16-10-7-12/h1-11,19H/b18-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNFNNQFNSWNZ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC=NC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC=NC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-bromophenyl)-2-furyl]-5-(2-furyl)-1,4-pentadien-3-one](/img/structure/B3871827.png)
![N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]quinolin-8-amine](/img/structure/B3871834.png)
![{[4-(3-chlorophenyl)-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3871837.png)
![7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3871847.png)
![3-(4-methoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3871853.png)
![1-(4-bromophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3871859.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B3871861.png)
![3-Methoxy-6-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine](/img/structure/B3871870.png)

![2-furaldehyde [3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3871895.png)
![4-{[(2,5-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3871900.png)
![6-(2,4-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3871921.png)
![N'-(2-hydroxyphenyl)-2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetohydrazide](/img/structure/B3871941.png)

